2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione
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Overview
Description
2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione is a heterocyclic compound that features both an isoindole and an imidazole ring. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the dichloroimidazole moiety enhances its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux conditions, using a catalyst such as SiO2-tpy-Nb . This method yields the isoindoline-1,3-dione scaffold with moderate to excellent yields (41–93%).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar condensation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as preparative thin-layer chromatography (TLC) on silica gel may be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the isoindole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the dichloroimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For instance, it may inhibit enzyme activity or disrupt cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A functionalized cereblon ligand used in the development of Thalidomide-based PROTACs.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
Uniqueness
2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione is unique due to the presence of the dichloroimidazole moiety, which enhances its reactivity and biological activity compared to other isoindole derivatives. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-(4,5-dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-10-11(15)17(7-16-10)5-6-18-12(19)8-3-1-2-4-9(8)13(18)20/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBIOLXOUAGOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=NC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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